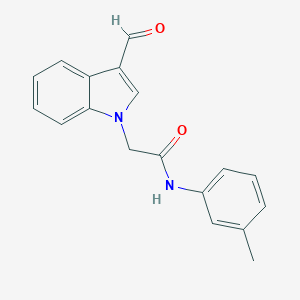

2-(3-Formyl-indol-1-yl)-N-m-tolyl-acetamide

Description

Properties

CAS No. |

333745-01-0 |

|---|---|

Molecular Formula |

C18H16N2O2 |

Molecular Weight |

292.3 g/mol |

IUPAC Name |

2-(3-formylindol-1-yl)-N-(3-methylphenyl)acetamide |

InChI |

InChI=1S/C18H16N2O2/c1-13-5-4-6-15(9-13)19-18(22)11-20-10-14(12-21)16-7-2-3-8-17(16)20/h2-10,12H,11H2,1H3,(H,19,22) |

InChI Key |

ASICCWOHJWYYDF-UHFFFAOYSA-N |

SMILES |

CC1=CC(=CC=C1)NC(=O)CN2C=C(C3=CC=CC=C32)C=O |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)CN2C=C(C3=CC=CC=C32)C=O |

solubility |

0.9 [ug/mL] (The mean of the results at pH 7.4) |

Origin of Product |

United States |

Biological Activity

2-(3-Formyl-indol-1-yl)-N-m-tolyl-acetamide is a synthetic organic compound belonging to the indole derivative family, characterized by its unique molecular structure that includes an indole core, a formyl group, and a tolyl substituent. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry. The following sections will delve into the biological activity of this compound, including its synthesis, pharmacological properties, and relevant case studies.

Chemical Structure and Synthesis

The molecular formula of this compound is C16H15N2O, with a molecular weight of approximately 265.31 g/mol. The synthesis typically involves the reaction of indole-3-carbaldehyde with various substituted acetamides, leading to diverse derivatives that may exhibit enhanced biological activities. The presence of the formyl group enhances the reactivity of the indole moiety, making it suitable for further chemical modifications .

Biological Activity

Indole derivatives are known for their diverse biological activities, including:

- Antimicrobial Activity : Indole derivatives have shown significant antimicrobial properties against various pathogens. For instance, studies have indicated that modifications in the indole structure can enhance antibacterial activity against both Gram-positive and Gram-negative bacteria .

- Antihyperglycemic Activity : Some indole derivatives exhibit inhibitory effects on enzymes such as α-amylase, which is crucial in carbohydrate metabolism. For example, related compounds have shown IC50 values ranging from 1.09 to 2.84 μM against α-amylase .

- Antiamoebic Activity : Research has demonstrated that certain derivatives of indole-3-carboxaldehyde possess notable antiamoebic activity, with IC50 values ranging from 0.5 to 23.7 µM . This suggests potential therapeutic applications in treating amoebic infections.

Table: Summary of Biological Activities

| Activity Type | IC50 Values (μM) | Reference |

|---|---|---|

| Antibacterial | Varies by derivative | |

| Antihyperglycemic | 1.09 - 2.84 | |

| Antiamoebic | 0.5 - 23.7 |

The mechanisms underlying the biological activities of this compound are not yet fully elucidated but are believed to involve:

- Enzyme Inhibition : The compound's ability to inhibit enzymes such as α-amylase suggests it may interfere with carbohydrate digestion and absorption.

- Binding Interactions : Preliminary studies involving docking simulations indicate potential binding interactions with various biological targets, such as enzymes and receptors critical in disease pathways . Further in vitro assays are necessary to confirm these interactions.

Case Studies

Several studies have explored the biological activity of related indole derivatives:

- Antimicrobial Evaluation : A study evaluated various indole derivatives for their antimicrobial efficacy against Staphylococcus aureus and Escherichia coli. Compounds showed varying degrees of activity with significant inhibition zones reported .

- Antihyperglycemic Studies : Research on a series of indole-3-acetamides demonstrated strong inhibition against α-amylase, highlighting their potential as antihyperglycemic agents .

- Amoebicidal Activity : A comparative study assessed the antiamoebic properties of several indole derivatives against Entamoeba histolytica, showing promising results for specific compounds .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2-(3-Formyl-indol-1-yl)-N-m-tolyl-acetamide with analogous indole-acetamide derivatives, focusing on substituent effects, physical properties, and biological activities.

Substituent Variations and Molecular Properties

Key Observations :

- Formyl vs. Hydroxyimino: The formyl group in the target compound (electron-withdrawing) contrasts with hydroxyimino derivatives (capable of hydrogen bonding), which may reduce solubility but enhance reactivity in nucleophilic environments .

- N-Substituent Effects : The m-tolyl group in the target compound balances lipophilicity and steric bulk, whereas bulkier substituents (e.g., benzo[1,3]dioxol-5-yl) increase molecular weight and may hinder target binding .

Physicochemical Properties

- Melting Points : Derivatives with nitrothiophenyl substituents () exhibit higher melting points (159–187°C), likely due to strong intermolecular interactions (e.g., hydrogen bonding from nitro and thio groups) . The target compound’s melting point is unreported but expected to be lower due to the absence of polar groups.

- Solubility: The formyl group in the target compound may reduce aqueous solubility compared to hydroxyimino derivatives, which can form hydrogen bonds with water .

Q & A

Q. What synthetic routes are commonly employed for synthesizing 2-(3-Formyl-indol-1-yl)-N-m-tolyl-acetamide?

The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, equimolar quantities of indole derivatives and halogenated acetamides (e.g., 2-bromo-N-substituted acetamides) are reacted in polar aprotic solvents like DMF, catalyzed by NaH at 35°C for 8 hours. Post-reaction isolation involves precipitation in ice-water, followed by filtration and drying . Optimization of substituent positioning (e.g., formyl group at C3 of indole) is critical for yield improvement.

Q. Which spectroscopic techniques are essential for characterizing this compound?

Key techniques include:

- 1H/13C NMR : To confirm substitution patterns (e.g., indole C3 formylation, toluidine linkage) and assess purity. Peaks at δ 9.8–10.2 ppm indicate the formyl group, while aromatic protons appear between δ 6.8–8.2 ppm .

- HRMS : Validates molecular weight and fragmentation patterns (e.g., [M+H]+ peaks) .

- IR Spectroscopy : Identifies functional groups (C=O stretch at ~1650–1700 cm⁻¹ for acetamide and formyl groups) .

Q. What biological assays are used to evaluate its therapeutic potential?

Common assays include:

- Anticancer Activity : MTT assays against cancer cell lines (e.g., MCF-7, HeLa) to measure IC50 values .

- Enzyme Inhibition : Testing against targets like Bcl-2/Mcl-1 via fluorescence polarization .

- Antimicrobial Screening : Disk diffusion or microdilution methods against bacterial/fungal strains .

Advanced Research Questions

Q. How can low yields in derivative synthesis be addressed?

Low yields (e.g., 6–17% in indole-acetamide derivatives ) often stem from steric hindrance or competing side reactions. Strategies include:

- Solvent Optimization : Replacing DMF with THF or DMSO to enhance solubility.

- Catalyst Screening : Testing Pd-based catalysts for cross-coupling steps .

- Microwave-Assisted Synthesis : Reducing reaction time and improving regioselectivity .

Q. How to resolve contradictions in spectral data (e.g., NMR vs. mass spectrometry)?

Discrepancies may arise from tautomerism (e.g., indole NH proton exchange) or impurities. Solutions:

- 2D NMR (COSY, HSQC) : Resolves overlapping signals and assigns proton-carbon correlations .

- LC-MS Purity Checks : Identifies byproducts (e.g., unreacted starting materials) .

- Computational Validation : DFT calculations (e.g., Gaussian) to predict NMR shifts and compare with experimental data .

Q. What computational tools aid in crystallographic analysis of this compound?

- SHELX Suite : For structure solution (SHELXD) and refinement (SHELXL), particularly for small-molecule crystallography .

- ORTEP-3 : Generates thermal ellipsoid plots to visualize molecular geometry and disorder .

- Mercury (CCDC) : Analyzes intermolecular interactions (e.g., hydrogen bonds stabilizing crystal packing) .

Q. How to design structure-activity relationship (SAR) studies for indole-acetamide derivatives?

- Substituent Variation : Modify the toluidine (m-tolyl) group with electron-withdrawing (e.g., -NO2) or donating (-OCH3) groups to assess bioactivity shifts .

- Bioisosteric Replacement : Replace the formyl group with hydroxamic acid or cyano moieties to enhance solubility or target binding .

- Molecular Docking : Use AutoDock Vina to predict binding affinities with targets like Bcl-2, guiding synthetic priorities .

Q. What strategies optimize reaction conditions in heterocyclic chemistry?

- Temperature Gradients : Test reactions at 25–60°C to balance kinetic vs. thermodynamic control .

- Protecting Groups : Temporarily block reactive sites (e.g., indole NH with Boc groups) to direct regioselectivity .

- Green Chemistry : Replace NaH with biodegradable bases (e.g., K2CO3) in aqueous media to reduce waste .

Q. How do substituents influence biological activity in indole derivatives?

- Electron-Deficient Groups : Chloro or nitro substituents enhance anticancer activity by increasing electrophilicity and DNA intercalation .

- Methoxyethyl Chains : Improve blood-brain barrier penetration for CNS-targeted therapies .

- Bulkier Groups (e.g., naphthyl) : May reduce solubility but increase target specificity via steric effects .

Q. What advanced chromatographic methods ensure purity in final products?

- HPLC-DAD : Uses C18 columns with acetonitrile/water gradients (e.g., 60:40 v/v) to separate impurities .

- LC-MS/MS : Quantifies trace byproducts (detection limit <0.1%) and validates molecular ions .

- Chiral HPLC : Resolves enantiomers if asymmetric centers are introduced during synthesis .

Methodological Notes

- Contradiction Handling : When conflicting data arise (e.g., NMR vs. X-ray structures), prioritize crystallographic data for conformationally rigid systems .

- Software Citations : Always cite SHELX and ORTEP in crystallography studies to align with community standards.

- Data Reproducibility : Report reaction conditions (solvent, catalyst, temperature) in detail, as minor changes significantly impact yields .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.